molecular formula C22H27N3O3 B3006790 N1-(3-(2-phenylmorpholino)propyl)-N2-(o-tolyl)oxalamide CAS No. 953941-97-4

N1-(3-(2-phenylmorpholino)propyl)-N2-(o-tolyl)oxalamide

Cat. No. B3006790
CAS RN: 953941-97-4
M. Wt: 381.476
InChI Key: ZIWXQQPHSSCNDY-UHFFFAOYSA-N
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Description

“N1-(3-(2-phenylmorpholino)propyl)-N2-(o-tolyl)oxalamide” is an organic compound containing functional groups such as morpholine, propyl, phenyl, and oxalamide. Morpholine is a common moiety in pharmaceuticals and agrochemicals, while phenyl and propyl groups are common in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the oxalamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. For example, under acidic conditions, the oxalamide group might hydrolyze to form an acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups .

Mechanism of Action

Without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action. If it’s intended for use as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its safety profile .

properties

IUPAC Name

N'-(2-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-17-8-5-6-11-19(17)24-22(27)21(26)23-12-7-13-25-14-15-28-20(16-25)18-9-3-2-4-10-18/h2-6,8-11,20H,7,12-16H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWXQQPHSSCNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-(2-phenylmorpholino)propyl)-N2-(o-tolyl)oxalamide

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